2-(chloromethyl)-4-(difluoromethyl)pyrimidine
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Overview
Description
2-(Chloromethyl)-4-(difluoromethyl)pyrimidine is a heterocyclic compound that features both chloromethyl and difluoromethyl functional groups attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-(difluoromethyl)pyrimidine typically involves the introduction of chloromethyl and difluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with chloromethylating and difluoromethylating agents under controlled conditions. For example, the use of chloromethyl methyl ether and difluoromethyl bromide in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(difluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and catalysts such as palladium or copper complexes. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while cross-coupling reactions can produce complex fluorinated compounds .
Scientific Research Applications
2-(Chloromethyl)-4-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4-(difluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: This compound is similar in structure but lacks the chloromethyl group.
4-Difluoromethylpyrimidine: Similar to 2-(chloromethyl)-4-(difluoromethyl)pyrimidine but without the chloromethyl group, it is used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .
Properties
CAS No. |
1872010-92-8 |
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Molecular Formula |
C6H5ClF2N2 |
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H5ClF2N2/c7-3-5-10-2-1-4(11-5)6(8)9/h1-2,6H,3H2 |
InChI Key |
KBCFMDPIDNMNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)CCl |
Purity |
95 |
Origin of Product |
United States |
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